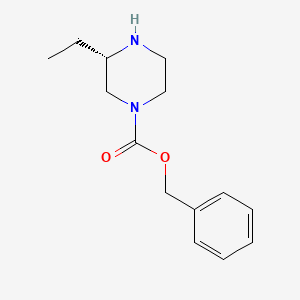

![molecular formula C24H13Cl2N5O3 B12274895 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B12274895.png)

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

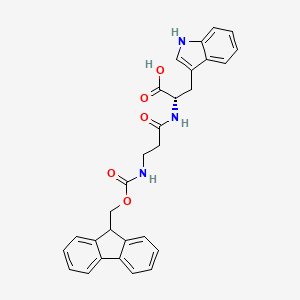

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with a diazenyl group, a hydroxy group, and a benzimidazole moiety, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[(2,5-Dichlorphenyl)diazenyl]-3-hydroxy-N-(2-Oxobenzimidazol-5-yl)naphthalin-2-carboxamid umfasst in der Regel mehrere Schritte:

Diazotierung: Der Prozess beginnt mit der Diazotierung von 2,5-Dichloranilin unter Bildung des Diazoniumsalzes.

Kupplungsreaktion: Das Diazoniumsalz wird dann unter basischen Bedingungen mit 3-Hydroxy-2-Naphthoesäure gekoppelt, um die Azofarbstoffverbindung zu bilden.

Cyclisierung: Die resultierende Azofarbstoffverbindung wird mit o-Phenylendiamin cyclisiert, um den Benzimidazolring zu bilden.

Amidierung: Schließlich wird die Carboxylgruppe unter Verwendung geeigneter Reagenzien wie Thionylchlorid, gefolgt von Ammoniak oder einem Amin, in das Carboxamid umgewandelt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für die Diazotierung und Kupplungsschritte sowie fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxygruppe kann unter starken oxidierenden Bedingungen zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Azogruppe kann unter Verwendung von Reduktionsmitteln wie Natriumdithionit zum entsprechenden Amin reduziert werden.

Substitution: Die Chloratome am Phenylring können nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid in saurem Medium.

Reduktion: Natriumdithionit oder Hydrierung über einen Palladiumkatalysator.

Substitution: Natriummethoxid oder andere starke Nucleophile in polaren aprotischen Lösungsmitteln.

Hauptprodukte

Oxidation: Bildung eines Ketons oder Aldehyds.

Reduktion: Bildung des entsprechenden Amins.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie

Farbstoffchemie: Die Azogruppe der Verbindung macht sie für verschiedene Anwendungen als Farbstoff oder Pigment nützlich.

Organische Synthese: Sie kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle dienen.

Biologie und Medizin

Biologische Sonden: Die Verbindung kann aufgrund ihrer chromophoren Eigenschaften als Sonde zur Untersuchung von Enzymaktivitäten und Proteininteraktionen verwendet werden.

Industrie

Materialwissenschaft: Verwendung bei der Entwicklung fortschrittlicher Materialien mit bestimmten optischen oder elektronischen Eigenschaften.

Polymerchemie: Kann in Polymere eingearbeitet werden, um spezifische Eigenschaften wie Farbe oder Fluoreszenz zu verleihen.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch Wechselwirkungen mit biologischen Makromolekülen aus. Die Azogruppe kann an Elektronentransferreaktionen teilnehmen, während die Benzimidazol-Einheit mit Nukleinsäuren und Proteinen interagieren kann. Diese Wechselwirkungen können zu Veränderungen der Aktivität von Enzymen oder der Expression von Genen führen, wodurch die Verbindung in verschiedenen biochemischen Assays nützlich wird.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can participate in electron transfer reactions, while the benzimidazole moiety can interact with nucleic acids and proteins. These interactions can lead to changes in the activity of enzymes or the expression of genes, making the compound useful in various biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-[(2,4-Dichlorphenyl)diazenyl]-3-hydroxy-N-(2-Oxobenzimidazol-5-yl)naphthalin-2-carboxamid

- 4-[(2,5-Dibromphenyl)diazenyl]-3-hydroxy-N-(2-Oxobenzimidazol-5-yl)naphthalin-2-carboxamid

Einzigartigkeit

Die einzigartige Kombination aus Diazenylgruppe, Hydroxygruppe und Benzimidazol-Einheit in 4-[(2,5-Dichlorphenyl)diazenyl]-3-hydroxy-N-(2-Oxobenzimidazol-5-yl)naphthalin-2-carboxamid verleiht ihr besondere chemische und physikalische Eigenschaften. Dies macht sie besonders nützlich in Anwendungen, die spezifische Wechselwirkungen mit biologischen Molekülen oder einzigartige optische Eigenschaften erfordern.

Eigenschaften

Molekularformel |

C24H13Cl2N5O3 |

|---|---|

Molekulargewicht |

490.3 g/mol |

IUPAC-Name |

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C24H13Cl2N5O3/c25-13-5-7-17(26)19(10-13)30-31-21-15-4-2-1-3-12(15)9-16(22(21)32)23(33)27-14-6-8-18-20(11-14)29-24(34)28-18/h1-11,32H,(H,27,33) |

InChI-Schlüssel |

PLSKOCQPPMEVEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC5=NC(=O)N=C5C=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)

![1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D](/img/structure/B12274829.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274832.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12274833.png)

![4-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B12274840.png)

![Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12274846.png)

![4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12274897.png)

![2-[3,4-Dihydroisoquinolin-2(1H)-yl-7-D]benzo[d]oxazole](/img/structure/B12274906.png)